1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused bicyclic aromatic core. The structure features a 2-methoxyethyl group at position 1 and a 4-methoxyphenylsulfonyl group at position 3.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methoxyphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-12-11-24-19(21)18(29(25,26)14-9-7-13(28-2)8-10-14)17-20(24)23-16-6-4-3-5-15(16)22-17/h3-10H,11-12,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLQZWBPOVLXTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-methoxyethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine , a pyrroloquinoxaline derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.5 g/mol. The structure features a pyrrole ring substituted with a methoxyethyl group and a methoxyphenylsulfonyl moiety, contributing to its chemical reactivity and potential interactions with biological targets.
Structural Features
| Component | Description |
|---|---|
| Pyrrole Ring | Central to the compound's reactivity, involved in various biochemical interactions. |
| Methoxyethyl Group | Enhances lipophilicity, potentially improving membrane permeability. |
| Methoxyphenylsulfonyl Moiety | May facilitate interactions with proteins through hydrogen bonding. |
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to form hydrogen bonds, which can modulate the activity of target proteins, potentially leading to various therapeutic effects.
Potential Therapeutic Applications
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, including resistant strains.
- Anticancer Properties : Some pyrroloquinoxaline derivatives exhibit anti-apoptotic activity by inhibiting proteins like Mcl-1.
- Neurological Effects : The compound may interact with serotonin receptors, influencing mood and cognition.
Case Studies and Research Findings
Research has indicated that derivatives of pyrroloquinoxaline compounds possess significant bioactivity:
- Study on Antimicrobial Properties : A related compound demonstrated activity against ESKAPE pathogens, highlighting the importance of structural modifications in enhancing bioactivity .
- Inhibition of Mcl-1 Protein : Compounds similar in structure have been identified as potent inhibitors of Mcl-1, suggesting potential applications in cancer therapy .
Comparative Analysis of Related Compounds
| Compound | Activity | Notes |
|---|---|---|
| Pyrrolo[2,3-b]quinoxaline Derivative A | Anticancer | Inhibits Mcl-1 effectively. |
| Pyrrolo[3,2-c]quinoline Derivative B | Antimicrobial | Effective against Gram-positive bacteria. |
| Pyrrole-based Compound C | Neurological | Modulates serotonin receptors for mood regulation. |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrole Ring : Achieved via the Paal-Knorr synthesis.
- Introduction of Substituents : Methoxyethyl and methoxyphenylsulfonyl groups are introduced through alkylation and sulfonylation reactions.
- Final Assembly : The complete structure is finalized through controlled reaction conditions to ensure high yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Ring Formation | 1,4-dicarbonyl + Amine |
| 2 | Alkylation | Methoxyethyl halide |
| 3 | Sulfonylation | Sulfonyl chloride |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- The 4-methoxyphenylsulfonyl group introduces an electron-donating methoxy group, contrasting with the electron-withdrawing fluoro substituents in analogs (). This may alter binding affinity in enzymatic targets like kinases or SIRT1 .
Target Compound vs. CAY10602 ()
- CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine): SIRT1 Activator: Enhances SIRT1 deacetylase activity, implicated in anti-inflammatory and insulin-sensitizing effects . Janus Kinase 3 (JAK3) Inhibitor: Potential use in autoimmune disorders . Purity: ≥97% (TCI Chemicals), indicating robust synthetic protocols .
- Target Compound: The 4-methoxyphenylsulfonyl group may reduce metabolic degradation compared to CAY10602’s phenylsulfonyl group, as methoxy groups resist oxidative metabolism.
Comparison with 3-(4-Methoxyphenyl)Sulfonyl Analogs ()
- The compound in (CAS: 844850-43-7) shares the 4-methoxyphenylsulfonyl group but has a bulkier 3-phenylpropyl substituent. Higher molecular weight (472.56) may limit bioavailability. No activity data are provided, but the methoxy group’s electron-donating nature could enhance interactions with polar enzyme pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
